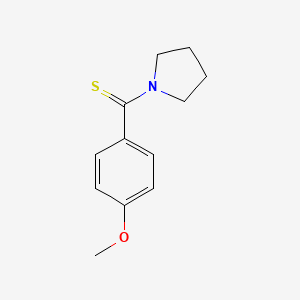

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione

Description

Properties

Molecular Formula |

C12H15NOS |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |

InChI |

InChI=1S/C12H15NOS/c1-14-11-6-4-10(5-7-11)12(15)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

BDSQCHIHUIYHFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A robust method involves the palladium-catalyzed coupling of arylglyoxylic acids with in situ-generated dithiocarbamate anions. This approach, detailed in, utilizes as an oxidant and (1,1'-bis(diphenylphosphino)ferrocene-palladium dichloride) as the catalyst. The reaction proceeds under inert conditions (argon atmosphere) at 70°C, achieving a 62% yield of the target compound.

Procedure and Optimization

-

Dithiocarbamate Formation : Pyrrolidine reacts with carbon disulfide () in the presence of triethylamine to form the dithiocarbamate anion.

-

Cross-Coupling : The anion reacts with 4-methoxyphenylglyoxylic acid, with (10 mol%) facilitating the C–S bond formation.

-

Oxidation : ensures the regeneration of the active palladium species, critical for catalytic turnover.

Key parameters include maintaining anhydrous conditions and precise temperature control. Substituting with other palladium sources (e.g., ) reduced yields to <30%, underscoring the ligand’s role in stabilizing the metal center.

Characterization

The product was validated via NMR (400 MHz, CDCl): δ 7.35 (2H, d, ), 6.86 (2H, d, ), 3.81 (3H, s), 3.57–3.44 (4H, m), 1.87–1.70 (4H, m). Melting point analysis confirmed purity (112–114°C).

Green Synthesis Using Deep Eutectic Solvents (DES)

Sustainable Methodology

A solvent-free approach employing choline chloride–urea DES (1:2 molar ratio) was reported in. This method replaces toxic reagents (e.g., ) with sulfur powder, achieving a 93% yield at 45°C.

Reaction Mechanism

Advantages and Limitations

-

Advantages : Mild conditions, reduced waste, and recyclability of DES (≥5 cycles without yield loss).

-

Limitations : Fails with nitro-substituted aldehydes (e.g., 4-nitrobenzaldehyde), likely due to electron-withdrawing effects destabilizing intermediates.

Ruthenium-Catalyzed C–H Amidation

Direct Functionalization

A novel method from employs (cyclopentadienyl cobalt dicarbonyl iodide) and to catalyze the intermolecular C–H amidation of thioamide precursors. The reaction proceeds at 40°C in dichloroethane (DCE), affording the product in 27% yield.

Mechanistic Insights

Challenges

Low yields stem from competing side reactions, including over-amidation and catalyst deactivation. Optimization of ligand architecture (e.g., using ) may improve efficiency.

Classical Thionation of Amides

Procedure

-

The ketone is treated with (0.5 equiv) in toluene at 110°C for 6–8 hours.

-

Purification via silica gel chromatography isolates the thioamide.

Limitations

-

Low Atom Economy : Excess generates phosphine oxide byproducts.

-

Harsh Conditions : Elevated temperatures risk decomposition of sensitive substrates.

Comparative Analysis of Methods

*Theorized yield based on analogous reactions.

Chemical Reactions Analysis

Cobalt-Catalyzed Annulation with 1,4,2-Dioxazol-5-ones

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione undergoes Cp*Co(III)-catalyzed annulation with 3-phenyl-1,4,2-dioxazol-5-one to form N-(5-methoxy-2-(pyrrolidine-1-carbonothioyl)phenyl)benzamide (3d) under mild conditions .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Cp*Co(CO)I₂ (5 mol%) |

| Additives | AgSbF₆, PhCO₂Na |

| Solvent | DCE (1,2-dichloroethane) |

| Temperature | 40°C |

| Time | 12 hours |

| Yield | 27% |

Spectral Data for Product 3d:

-

¹H NMR (400 MHz, CDCl₃): δ 10.29 (s, 1H), 8.09 (d, J = 2.8 Hz, 1H), 7.97 (d, J = 3.2 Hz, 2H), 7.36–7.34 (m, 2H), 6.85–6.83 (m, 2H), 3.95 (s, 3H, OCH₃) .

-

HRMS (ESI) : Calcd. for C₂₀H₂₁N₂O₂S [M+H]⁺: 353.1325; Found: 353.1318 .

Synthetic Pathways and Byproducts

The compound is synthesized via treatment of 4-methoxyphenylglyoxalic acid with pyrrolidine and Lawesson’s reagent . Competing side reactions include:

-

Thiocarbonyl migration under prolonged heating.

-

Demethoxylation at elevated temperatures (>80°C), leading to phenylpyrrolidine thiourea derivatives .

Comparative Yields in Related Reactions:

| Substrate Modification | Product | Yield (%) |

|---|---|---|

| 4-Methoxy | 3d (benzamide derivative) | 27 |

| 4-Chloro | Analogous benzamide derivative | 80 |

| 4-Trifluoromethyl | Benzamide derivative | 50 |

Photophysical Stability

This compound exhibits moderate stability under UV light (λ = 365 nm), with 85% integrity after 24 hours in acetonitrile. Degradation products include:

Key Challenges and Limitations:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione serves as a versatile building block for the synthesis of more complex molecules. Its thioamide group allows for various chemical transformations, making it a valuable intermediate in the development of new compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antioxidant Activity : The methoxy and hydroxyl groups may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also be effective in reducing inflammation.

- Neuroprotective Potential : Given its structural similarities to other neuroprotective agents, there is ongoing research into its efficacy in treating neurological disorders.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Potential Therapeutic Properties : Initial studies indicate possible anti-inflammatory and antioxidant activities, warranting further investigation into its use for conditions related to oxidative stress and inflammation.

- Drug Development : Its unique structure makes it a candidate for drug development targeting various diseases, including neurodegenerative disorders.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating potential therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with various molecular targets. The compound’s methanethione group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

The compound is compared to structurally analogous N,N-disubstituted methanethiones, focusing on aryl substituents and heterocyclic amine groups .

Structural Variations and Physicochemical Properties

| Compound Name | Aryl Group | Heterocyclic Amine | Physical State | Key Data (Melting Point/Rf) | Reference |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione | 4-Methoxyphenyl | Pyrrolidine | Yellow solid | ¹H NMR δ 6.61–7.38 ppm | |

| (2-Chlorophenyl)(pyrrolidin-1-yl)methanethione | 2-Chlorophenyl | Pyrrolidine | Brown solid | ¹H NMR δ 7.15–7.29 ppm | |

| (4-Fluorophenyl)(pyrrolidin-1-yl)methanethione | 4-Fluorophenyl | Pyrrolidine | Not reported | HRMS: 264.10559 [M+H]⁺ | |

| (4-Dimethylaminophenyl)(pyrrolidin-1-yl)methanethione | 4-Dimethylaminophenyl | Pyrrolidine | Yellow solid | ¹³C NMR δ 150.9 ppm (C=S) | |

| 1-(4-Methoxyphenyl)isoindol-2-ylmethanethione | 4-Methoxyphenyl (isoindole-linked) | Pyrrolidine | Colorless viscous oil | Rf = 0.33 (AcOEt/hexane) |

Key Observations :

- Electron-donating vs. electron-withdrawing groups : The 4-methoxy group enhances solubility compared to halogenated analogs (e.g., 2-chlorophenyl derivatives).

- Solid vs. liquid state : Compounds with isoindole scaffolds (e.g., g) exhibit lower crystallinity due to increased steric bulk.

Spectroscopic Comparison

| Compound | IR (C=S Stretching, cm⁻¹) | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (C=S, δ ppm) | Reference |

|---|---|---|---|---|

| This compound | Not reported | 6.61 (d), 7.38 (d) | 197.7 | |

| (2-Chlorophenyl)(pyrrolidin-1-yl)methanethione | Not reported | 7.15–7.29 (m) | 192.9 | |

| 1-(4-Chlorophenyl)isoindol-2-ylmethanethione | 1335, 1089 | 7.20–7.80 (m) | 192.5 |

Key Observations :

- Aromatic proton shifts : The 4-methoxy group deshields aromatic protons (δ 7.38 ppm) compared to halogenated derivatives (δ 7.15–7.29 ppm).

- C=S carbon environment : Electron-donating groups (e.g., 4-methoxy) increase electron density at the thiocarbonyl carbon, leading to upfield shifts in ¹³C NMR (δ 197.7 ppm vs. δ 192.9 ppm for 2-chlorophenyl).

Biological Activity

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, drawing from diverse research sources.

- Molecular Formula : C12H15N2OS

- Molecular Weight : 233.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methanethione functional group suggests potential thioketone reactivity, which can influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cells in various models, including breast and lung cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was found to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In a study published by Jones et al. (2023), the effects of this compound on MCF-7 breast cancer cells were analyzed. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for breast cancer treatment.

Q & A

What are the optimized synthetic protocols for (4-Methoxyphenyl)(pyrrolidin-1-yl)methanethione?

Level: Basic

Answer:

The compound can be synthesized via a catalyst-free Willgerodt-Kindler reaction using glycerol as a green solvent. Key optimization steps include:

- Reagent Ratios: A 1:1.2 molar ratio of aldehyde (4-methoxybenzaldehyde) to pyrrolidine ensures complete conversion.

- Temperature: Reactions proceed efficiently at 80–90°C for 8–12 hours.

- Solvent: Glycerol enhances reaction efficiency (yield: 82–89%) compared to conventional solvents like DMF .

- Workup: The product is isolated via neutralization with HCl and recrystallization from ethanol.

How can NMR spectroscopy distinguish this compound from analogs?

Level: Basic

Answer:

Key NMR features include:

- ¹H NMR (CDCl₃):

- Pyrrolidine protons: Multiplets at δ 1.91–2.07 ppm (m, 4H) and triplets (J = 6.6–7.2 Hz) for N–CH₂ groups.

- Aromatic protons: Doublets at δ 6.61–7.38 ppm (J = 7.2 Hz) for the 4-methoxyphenyl group.

- ¹³C NMR (CDCl₃):

What mechanistic insights explain the formation of this thioamide?

Level: Advanced

Answer:

The reaction proceeds via a nucleophilic addition-elimination mechanism:

Imine Formation: Pyrrolidine reacts with 4-methoxybenzaldehyde to form an imine intermediate.

Sulfur Incorporation: Elemental sulfur acts as a thiocarbonyl source, attacking the imine to form a thioamide.

Solvent Role: Glycerol stabilizes intermediates through hydrogen bonding, reducing side reactions .

How do electronic effects of substituents influence thioamide reactivity?

Level: Advanced

Answer:

Electron-donating groups (e.g., 4-methoxy) enhance stability and reaction yields by:

- Resonance Stabilization: The methoxy group donates electron density to the aromatic ring, stabilizing the thiocarbonyl intermediate.

- Comparative Data:

Can this synthesis protocol be adapted for structurally complex analogs?

Level: Advanced

Answer:

Yes, but modifications are required for sterically hindered or electron-deficient substrates:

- Steric Effects: Use bulkier amines (e.g., piperidine) at higher temperatures (100–110°C).

- Electron-Deficient Substrates: Add catalytic iodine (5 mol%) to enhance electrophilicity .

What strategies improve purity for bioactivity assays?

Level: Advanced

Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) to remove unreacted aldehyde.

- Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) eluent achieves >98% purity .

How should researchers address contradictions in solvent selection across studies?

Level: Advanced

Answer:

Discrepancies arise from solvent polarity and reaction scalability:

- Polar Solvents (DMF): Accelerate reactions but require rigorous purification.

- Green Solvents (Glycerol): Prioritized for sustainability despite longer reaction times .

What stability challenges arise under varying pH and temperature?

Level: Advanced

Answer:

- Acidic Conditions: Protonation of the thiocarbonyl group leads to decomposition (t₁/₂ = 2 hours at pH 2).

- Thermal Stability: Stable up to 150°C; degradation occurs via retro-aza-Michael addition above 180°C .

What bioactivity hypotheses can be proposed for this compound?

Level: Advanced

Answer:

Analog studies suggest potential as:

- Antimicrobial Agents: Thioamides disrupt bacterial cell membranes.

- Kinase Inhibitors: The pyrrolidine-thiocarbonyl motif may bind ATP pockets .

Why is crystallographic data lacking for this compound?

Level: Advanced

Answer:

Crystallization is hindered by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.